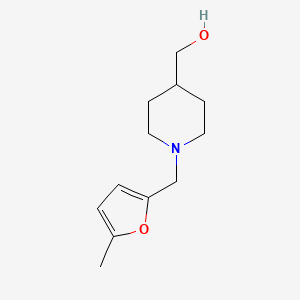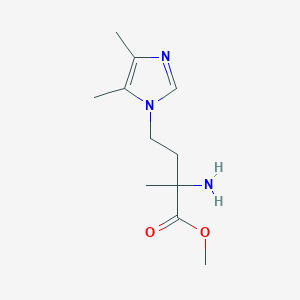
Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate is a synthetic organic compound that features a unique structure combining an imidazole ring with a methylbutanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate typically involves multi-step organic reactions. One common route includes the alkylation of 4,5-dimethyl-1H-imidazole with a suitable alkyl halide, followed by the introduction of the amino and ester functional groups through subsequent reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The compound may also influence cellular pathways by altering the function of key proteins or signaling molecules.
Comparación Con Compuestos Similares
Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate can be compared with other similar compounds, such as:
4,5-Dimethyl-1H-imidazole-2-amine: Shares the imidazole core but lacks the ester and additional methyl groups.
Ethyl 2-amino-1H-imidazole-5-carboxylate: Contains a similar ester group but differs in the position of the amino group and the absence of methyl substituents.
1H-Imidazol-2-amine: A simpler imidazole derivative without the ester and methyl groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
methyl 2-amino-4-(4,5-dimethylimidazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C11H19N3O2/c1-8-9(2)14(7-13-8)6-5-11(3,12)10(15)16-4/h7H,5-6,12H2,1-4H3 |
Clave InChI |
MGCUNEQLPWNTGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=N1)CCC(C)(C(=O)OC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


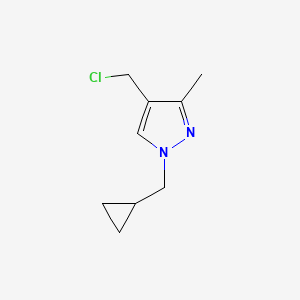
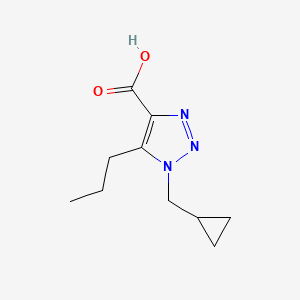
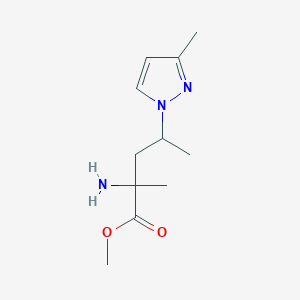
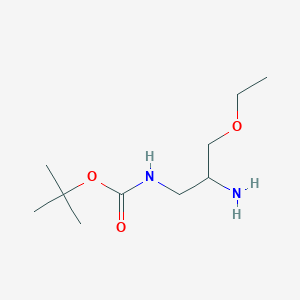
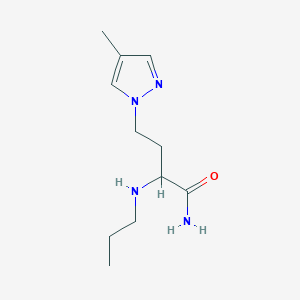
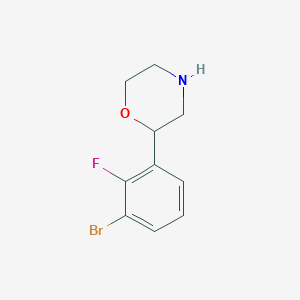
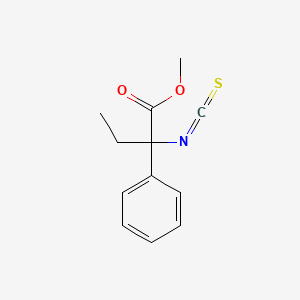
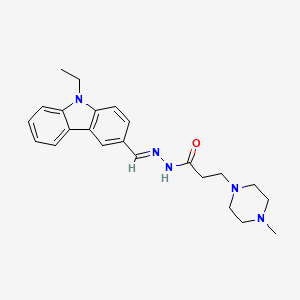
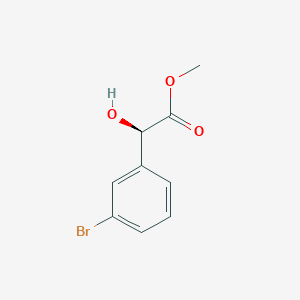
![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)


